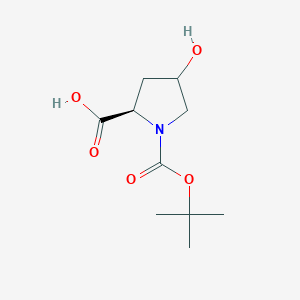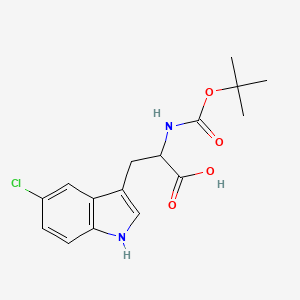![molecular formula C8H5NO2 B1322191 Furo[2,3-c]pyridine-5-carboxaldehyde CAS No. 478148-61-7](/img/structure/B1322191.png)
Furo[2,3-c]pyridine-5-carboxaldehyde
Overview
Description
Furo[2,3-c]pyridine-5-carboxaldehyde is a useful research compound. Its molecular formula is C8H5NO2 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrolysis Studies and Smoke Formation
Furo[2,3-c]pyridine-5-carboxaldehyde has been mentioned in the context of pyrolysis chemistry, specifically regarding the pyrolysis of mono-, di-, and polysaccharides like d-glucose, d-fructose, sucrose, and cellulose. It's noted that pyrolysis of these compounds tends to favor furan production, which distills rapidly from the pyrolysis zone rather than degrading. This has relevance in the study of mainstream cigarette smoke precursor-product relationships (Sanders, Goldsmith, & Seeman, 2003).
CNS Acting Drugs
Research into functional chemical groups that could become sources for synthesizing novel Central Nervous System (CNS) acting drugs has identified heterocycles like this compound. These compounds, with heteroatoms such as nitrogen, sulfur, and oxygen, form a large class of organic compounds and are crucial in drug discovery for CNS disorders (Saganuwan, 2017).
Complex Compound Chemistry
The chemical and physical properties of compounds containing this compound have been extensively studied. The review summarizes the preparation procedures, properties of free organic compounds, their different protonated and/or deprotonated forms, and a summary of complex compounds. The studies cover a broad spectrum including spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).
Hybrid Catalysts in Synthesis
The application of hybrid catalysts for the synthesis of derivatives through one-pot multicomponent reactions has been a topic of significant interest. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the development of compounds with this compound as a key precursor. The research emphasizes the applicability of these catalysts in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
DNA Minor Groove-Binding Drugs
This compound and its analogs have been implicated in the realm of synthetic DNA minor groove-binding drugs. These compounds have shown activity against various viruses and infections, indicating their significance in therapeutic applications. The review discusses the activities of these compounds and their role in the treatment of different diseases (Reddy, Sondhi, & Lown, 1999).
Safety and Hazards
Properties
IUPAC Name |
furo[2,3-c]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXRQBNEOKIHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CN=C(C=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621966 | |
| Record name | Furo[2,3-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478148-61-7 | |
| Record name | Furo[2,3-c]pyridine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478148-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)









![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)
